GSK2818713

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

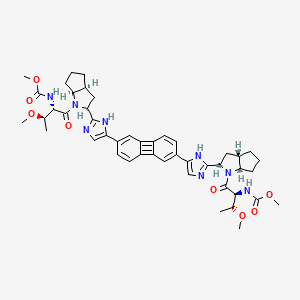

C46H56N8O8 |

|---|---|

Molecular Weight |

849.0 g/mol |

IUPAC Name |

methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C46H56N8O8/c1-23(59-3)39(51-45(57)61-5)43(55)53-35-11-7-9-27(35)19-37(53)41-47-21-33(49-41)25-13-15-29-31(17-25)30-16-14-26(18-32(29)30)34-22-48-42(50-34)38-20-28-10-8-12-36(28)54(38)44(56)40(24(2)60-4)52-46(58)62-6/h13-18,21-24,27-28,35-40H,7-12,19-20H2,1-6H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t23-,24-,27+,28+,35+,36+,37+,38+,39+,40+/m1/s1 |

InChI Key |

PJGLLJHUBRGNEG-KDDSMZEWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)[C@@H]8C[C@@H]9CCC[C@@H]9N8C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC |

Canonical SMILES |

CC(C(C(=O)N1C2CCCC2CC1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)C8CC9CCCC9N8C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to G9a/EHMT2 Inhibitors

A note on GSK2818713: Initial research indicates that this compound is an inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex and is not associated with the inhibition of G9a/EHMT2.[1][2][3][4] This guide will provide a comprehensive overview of G9a/EHMT2 as a therapeutic target and detail the characteristics of well-established inhibitors of this enzyme.

Introduction to G9a/EHMT2: A Key Epigenetic Regulator

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that plays a significant role in epigenetic regulation.[5][6] G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[6][7] By forming a heterodimer with the G9a-like protein (GLP, also known as EHMT1), G9a is involved in silencing gene expression, which is vital for normal development and cellular differentiation.[8]

The aberrant expression and activity of G9a have been implicated in various diseases, most notably in cancer, where it can lead to the silencing of tumor suppressor genes.[9] Consequently, the development of small molecule inhibitors targeting G9a/EHMT2 has become an active area of research for novel therapeutic interventions.[6]

Mechanism of Action of G9a/EHMT2 Inhibitors

G9a inhibitors are designed to interfere with the enzymatic activity of G9a, thereby preventing the methylation of H3K9.[5] This leads to a more "open" chromatin structure, allowing for the re-expression of previously silenced genes, such as tumor suppressors. These inhibitors can be broadly categorized based on their mechanism of action:

-

Substrate-Competitive Inhibitors: These molecules compete with the histone substrate for binding to the active site of G9a.

-

S-adenosyl-L-methionine (SAM) Cofactor-Competitive Inhibitors: These inhibitors compete with the methyl donor, SAM, for its binding site on the enzyme.

-

Dual Inhibitors: Some compounds have been developed to inhibit both G9a and other epigenetic targets, such as EZH2 or DNA methyltransferases (DNMTs), to achieve a synergistic anti-cancer effect.[10]

The inhibition of G9a can induce a range of cellular responses, including apoptosis, autophagy, cell cycle arrest, and senescence, making it a promising strategy for cancer therapy.[6]

Key G9a/EHMT2 Inhibitors: A Quantitative Overview

Several potent and selective inhibitors of G9a/EHMT2 have been developed and characterized. The following table summarizes the quantitative data for some of the most prominent examples.

| Inhibitor | Type | IC50 (G9a) | IC50 (GLP/EHMT1) | Cellular H3K9me2 Inhibition (IC50) | Key Features & References |

| BIX-01294 | Substrate-Competitive | 1.7 µM / 2.7 µM | 0.9 µM | ~1-5 µM | First potent and selective G9a inhibitor identified. Induces autophagy.[11][12] |

| UNC0638 | Substrate-Competitive | <15 nM | 19 nM | ~50-100 nM | Highly potent and selective chemical probe. Cell-penetrant.[11][13] |

| UNC0642 | Substrate-Competitive | <2.5 nM | <2.5 nM | ~30-50 nM | A close analog of UNC0638 with improved pharmacokinetic properties.[8][11] |

| A-366 | Peptide-Competitive | 3.3 nM | 38 nM | ~50 nM | Potent and highly selective, with >1000-fold selectivity over other methyltransferases.[13][14][15] |

| HKMTI-1-005 | Dual EZH2/G9a Inhibitor | Not specified | Not specified | Not specified | Substrate-competitive dual inhibitor. Promotes differentiation of AML cells.[10] |

Signaling Pathways and Experimental Workflows

The inhibition of G9a/EHMT2 can impact multiple cellular signaling pathways. Below are diagrams illustrating the mechanism of G9a-mediated gene silencing and a typical workflow for evaluating G9a inhibitors.

Caption: G9a/GLP complex utilizes SAM to methylate H3K9, leading to gene silencing.

Caption: A typical cascade of experiments to characterize a novel G9a inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G9a inhibitors. Below are outlines of key experimental protocols.

In Vitro G9a Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the enzymatic activity of G9a by detecting the methylation of a biotinylated histone H3 peptide substrate.

-

Principle: A donor fluorophore-labeled anti-H3K9me2 antibody and an acceptor fluorophore-labeled streptavidin are used. When the peptide is methylated by G9a, the antibody and streptavidin bind to the same peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

-

Materials:

-

Recombinant human G9a enzyme

-

Biotinylated H3 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Anti-H3K9me2 antibody conjugated to Europium cryptate (donor)

-

Streptavidin conjugated to XL665 (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (G9a inhibitors)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the G9a enzyme, peptide substrate, and the test compound.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-XL665.

-

Incubate for 60 minutes to allow for antibody-peptide binding.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.

-

Cellular H3K9me2 Quantification by Western Blot

This method is used to confirm that the G9a inhibitor can penetrate cells and reduce the levels of the H3K9me2 mark.

-

Principle: Western blotting uses antibodies to detect specific proteins (or histone modifications) in a complex mixture of proteins extracted from cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the G9a inhibitor for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities using densitometry software and normalize the H3K9me2 signal to the total H3 signal.

-

Conclusion

G9a/EHMT2 is a well-validated epigenetic target for therapeutic intervention, particularly in oncology. A variety of potent and selective small molecule inhibitors have been developed that effectively reduce H3K9 methylation, leading to the re-activation of silenced genes and anti-proliferative effects in cancer cells. The continued development of G9a inhibitors, including those with dual-targeting mechanisms and improved pharmacokinetic profiles, holds significant promise for the future of epigenetic therapy. Rigorous evaluation using a combination of in vitro, cellular, and in vivo models is essential to advance these promising compounds into clinical applications.

References

- 1. drughunter.com [drughunter.com]

- 2. GSK-2818713 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. scbt.com [scbt.com]

- 6. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

GSK2818713: An In-depth Technical Guide on Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2818713 is a potent and novel inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1] Developed by GlaxoSmithKline, this molecule exhibits broad genotype coverage and maintains activity against common resistance-associated substitutions (RASs), making it a significant compound in the context of HCV antiviral therapy. This technical guide provides a detailed overview of the target selectivity profile of this compound, based on publicly available data.

Core Target Profile: HCV NS5A

The primary molecular target of this compound is the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. Unlike many antiviral drugs that target viral enzymes, this compound targets the complex functions of this non-enzymatic protein. Its mechanism of action involves binding to NS5A and disrupting its role within the viral replication complex.

Potency Across HCV Genotypes

This compound has demonstrated potent inhibitory activity against a wide range of HCV genotypes in subgenomic replicon assays. The following table summarizes the reported 50% effective concentration (EC50) values.

| HCV Genotype/Subtype | Replicon Assay EC50 (pM) |

| Genotype 1a | Data not publicly available |

| Genotype 1b | Data not publicly available |

| Genotype 2a | Data not publicly available |

| Genotype 3a | Data not publicly available |

| Genotype 4a | Data not publicly available |

| Genotype 5a | Data not publicly available |

| Genotype 6a | Data not publicly available |

Note: Specific picomolar EC50 values for each genotype from the primary publication by Kazmierski et al. (2020) were not available in the public domain at the time of this review. The original publication should be consulted for these specific values.

Activity Against Resistance-Associated Substitutions (RASs)

A critical feature of advanced NS5A inhibitors is their ability to maintain potency against viral variants that have developed resistance to earlier-generation drugs. This compound has been profiled against key NS5A RASs.

| Genotype | Resistance-Associated Substitution | Fold Change in EC50 vs. Wild Type |

| Genotype 1a | M28T | Data not publicly available |

| Genotype 1a | Q30R | Data not publicly available |

| Genotype 1a | L31V | Data not publicly available |

| Genotype 1a | Y93H | Data not publicly available |

| Genotype 1b | L31V | Data not publicly available |

| Genotype 1b | Y93H | Data not publicly available |

Note: Quantitative fold-change values for each RAS were not publicly available. The primary research article is the definitive source for this data.

Off-Target Selectivity Profile

A comprehensive assessment of a drug candidate's selectivity is crucial to predict its potential for off-target related toxicities. While specific quantitative data from a broad panel screening (e.g., a CEREP panel) for this compound is not publicly available, the general practice for compounds advancing to preclinical stages involves screening against a wide array of host-cell targets, including receptors, ion channels, kinases, and other enzymes. The lack of publicly reported significant off-target activities suggests a favorable selectivity profile for its intended target, NS5A.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the target selectivity profile of an NS5A inhibitor like this compound.

HCV Replicon Assay

This cellular assay is the primary method for determining the antiviral potency of NS5A inhibitors.

Principle: HCV subgenomic replicons are engineered to express a reporter gene (e.g., luciferase) in human hepatoma cells (Huh-7). The level of reporter gene expression is directly proportional to the rate of viral RNA replication. The potency of an inhibitor is determined by measuring the reduction in reporter signal in the presence of the compound.

Generalized Protocol:

-

Cell Plating: Huh-7 cells stably expressing the HCV replicon are seeded into 96- or 384-well plates.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the cells.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Lysis and Reporter Detection: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated from the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to ensure that the observed reduction in viral replication is not due to general cell toxicity.

Principle: The viability of the host cells (Huh-7) is measured in the presence of the test compound. A common method is the use of a metabolic indicator dye, such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTS or XTT), which is converted to a fluorescent or colored product by metabolically active cells.

Generalized Protocol:

-

Cell Plating: Huh-7 cells are seeded in 96- or 384-well plates.

-

Compound Addition: this compound is added to the cells at the same concentrations used in the replicon assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay.

-

Reagent Addition and Incubation: The viability reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

Signal Detection: The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. A high therapeutic index (CC50/EC50) indicates that the compound is a specific antiviral with low toxicity to the host cell.

Off-Target Selectivity Screening (General Workflow)

To assess the broader selectivity profile, compounds like this compound are typically screened against a large panel of human proteins.

Principle: The compound is tested for its ability to inhibit or bind to a diverse set of purified enzymes, receptors, and ion channels in biochemical or binding assays. This is often performed by specialized contract research organizations (CROs) using established panels (e.g., Eurofins SafetyScreen Panels).

Generalized Workflow:

-

Compound Submission: The test compound is provided to the screening facility.

-

Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.

-

Hit Identification: Targets that show significant inhibition (typically >50%) in the primary screen are identified as "hits."

-

Dose-Response Confirmation: For any identified hits, a full dose-response curve is generated to determine the IC50 (for enzymes) or Ki (for receptors) value.

-

Selectivity Analysis: The potency against off-targets is compared to the on-target potency (EC50 against HCV replicon) to determine the selectivity window.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified HCV replication cycle and the inhibitory action of this compound on NS5A.

Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.

References

An In-depth Technical Guide on the Role of GSK2818713 in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2818713, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. It details the compound's mechanism of action, its impact on histone methylation, and the resultant cellular consequences. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support research and development efforts in the field of epigenetics and oncology.

Introduction to this compound and its Target: EZH2

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is implicated in various cancers.[1] One of the key enzymes involved in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] The PRC2 complex, which also includes core components like EED and SUZ12, is responsible for mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a well-established repressive mark associated with the silencing of target genes, thereby controlling cellular processes such as proliferation and differentiation.[2][6]

In numerous malignancies, including B-cell lymphomas, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cancer cell survival and proliferation.[4][7] This has established EZH2 as a compelling therapeutic target. This compound (also known as GSK126) is a small-molecule inhibitor developed to specifically target the enzymatic activity of EZH2.[7]

Mechanism of Action of this compound

This compound functions as a potent and highly selective inhibitor of EZH2. Its mechanism of action is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, which serves as the universal methyl donor for histone methyltransferases.[7] By binding to the SAM-binding pocket within the EZH2 SET domain, this compound effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3.[7] This inhibition occurs for both wild-type (WT) and mutant forms of EZH2.[7] The direct consequence of this enzymatic inhibition is a global reduction in the levels of H3K27me3, leading to the de-repression and subsequent activation of PRC2 target genes.[2][3] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a decrease in the proliferation of cancer cells dependent on EZH2 activity.[2][3]

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical PRC2 pathway and the specific point of intervention for this compound.

Quantitative Data

The potency and selectivity of this compound (GSK126) have been characterized in biochemical assays. The following table summarizes key quantitative metrics and provides a comparison with other notable EZH2 inhibitors.

| Compound | Target(s) | Kiapp (nM) | IC50 (nM) | Selectivity | Reference |

| This compound (GSK126) | WT & Mutant EZH2 | 0.5 - 3 | - | >150-fold vs EZH1>1000-fold vs other HMTs | [7] |

| Tazemetostat (EPZ-6438) | WT & Mutant EZH2 | - | 2 - 38 | 35-fold vs EZH1>4,500-fold vs other HMTs | [7] |

| CPI-1205 | WT & Mutant EZH2 | - | 2.2 (WT)3.1 (Mutant) | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of EZH2 inhibitors. Below are representative protocols for key in vitro experiments.

This protocol describes a radiometric assay to determine the direct inhibitory activity of this compound on the EZH2 enzyme complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

Biotinylated histone H3 (1-28) peptide substrate

-

S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT

-

Stop Solution: 5 M Guanidine Hydrochloride

-

Streptavidin-coated FlashPlates

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted compound solution. For control wells, add Assay Buffer with 1% DMSO.

-

Add 20 µL of the enzyme mix containing the PRC2 complex (final concentration ~2 nM) and H3 peptide substrate (final concentration ~0.4 µM) in Assay Buffer.

-

Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the reaction by adding 25 µL of [3H]-SAM (final concentration ~0.5 µM) in Assay Buffer.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer 90 µL of the reaction mixture from each well to a streptavidin-coated FlashPlate.

-

Incubate for 1 hour to allow the biotinylated peptide to bind to the plate.

-

Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.

-

Read the plate on a microplate scintillation counter to quantify the amount of incorporated [3H]-methyl groups.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

This protocol outlines an ELISA-based method to measure the effect of this compound on global H3K27me3 levels within cells.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422, a DLBCL line with an EZH2 Y641 mutation).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound.

-

Histone extraction buffer.

-

ELISA kit for H3K27me3 quantification.

-

Microplate reader (450 nm).

Procedure:

-

Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 72-96 hours.

-

After the incubation period, harvest the cells and perform histone extraction according to the manufacturer's protocol for the chosen kit.

-

Quantify the total protein concentration of the histone extracts to ensure equal loading.

-

Perform the H3K27me3 ELISA following the kit's instructions. This typically involves coating the plate with the histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary HRP-conjugated antibody.

-

Add the substrate and stop solution, then measure the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to the total amount of histone protein loaded.

-

Calculate the reduction in H3K27me3 levels relative to the vehicle-treated control and determine the IC50 for cellular H3K27me3 reduction.

This protocol describes a colorimetric assay to assess the impact of this compound on the proliferation and viability of cancer cells.[8]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader (570 nm).

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound for a prolonged period (e.g., 6-7 days, refreshing the media and compound every 3 days).

-

At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition compared to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

General Experimental Workflow

The evaluation of a targeted inhibitor like this compound typically follows a multi-stage process, from initial biochemical characterization to preclinical in vivo assessment.

Conclusion

This compound is a pivotal tool for both basic research and clinical development, offering a highly specific means to probe the function of EZH2 in normal and disease states. Its SAM-competitive mechanism of action leads to a direct reduction in H3K27 methylation, reversing the aberrant gene silencing that drives certain cancers. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize and evaluate this compound and similar epigenetic modulators in their drug discovery and development pipelines.

References

- 1. Histone methylation - Wikipedia [en.wikipedia.org]

- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulating Methylation at H3K27: A Trick or Treat for Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors [mdpi.com]

In-Depth Technical Guide: GSK2818713 (I-BET762) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2818713, also known as I-BET762, is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently leading to the downregulation of key oncogenes, most notably c-MYC. This mechanism of action has positioned this compound as a promising therapeutic agent in various preclinical cancer models. This guide provides a comprehensive overview of the activity of this compound in cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of the compound, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 | |

| LNCaP | Prostate Cancer | ~0.025 - 0.150 | |

| VCaP | Prostate Cancer | ~0.025 - 0.150 | |

| NCI-H660 | Prostate Cancer | ~0.025 - 0.150 | |

| PC3 | Prostate Cancer | > 0.150 | |

| A549 | Non-Small Cell Lung Cancer | Not specified |

Table 1: IC50 Values of this compound (I-BET762) in Various Cancer Cell Lines. The table indicates the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of BET bromodomain proteins, leading to the transcriptional repression of key oncogenes. The central target of this inhibition is the c-MYC oncogene, a master regulator of cell growth and proliferation.

Figure 1: Mechanism of Action of this compound. this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of c-MYC transcription and subsequent growth arrest in cancer cells.

Signaling Pathways Modulated by this compound

The inhibition of BET proteins by this compound impacts several critical signaling pathways that are often dysregulated in cancer.

GSK2818713: A Technical Guide to a Preclinical Pan-Genotype Hepatitis C Virus NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores GSK2818713, a potent, pan-genotype nonstructural protein 5A (NS5A) inhibitor investigated for the treatment of Hepatitis C Virus (HCV). While specific quantitative preclinical data and clinical trial information for this compound are not extensively available in the public domain, this document provides a comprehensive overview of its mechanism of action, the experimental protocols used to characterize such compounds, and representative data for this class of direct-acting antivirals (DAAs).

Core Concepts: Targeting the HCV NS5A Replication Complex

This compound is a novel biphenylene scaffold-based inhibitor of the HCV NS5A replication complex.[1] Unlike earlier NS5A inhibitors such as daclatasvir, this compound was designed for improved activity across a broad range of HCV genotypes.[1] The NS5A protein is a critical component of the HCV replication machinery, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[2][3][4] NS5A inhibitors, including this compound, bind to this protein and disrupt its function, thereby halting the viral life cycle.[2][3] This class of drugs is known for its picomolar to nanomolar potency against various HCV genotypes.[5][6]

Mechanism of Action: Disrupting Viral Replication and Assembly

The precise mechanism of action for NS5A inhibitors is multifaceted and involves the disruption of both the replication of viral RNA and the assembly of new virus particles.[2][4][7] These inhibitors are thought to interfere with the proper localization and function of the NS5A protein within the membranous web, the site of HCV replication.[4][7]

Data Presentation: Efficacy and Pharmacokinetics

While specific data for this compound is not publicly available, this section presents representative data for potent, pan-genotype NS5A inhibitors characterized in preclinical studies.

In Vitro Efficacy Against HCV Genotypes

The potency of NS5A inhibitors is typically determined using HCV replicon assays. These assays measure the ability of a compound to inhibit the replication of subgenomic HCV RNA in cultured human hepatoma cells (e.g., Huh-7).[1][8] The half-maximal effective concentration (EC50) is a key parameter derived from these studies.

Table 1: Representative In Vitro Efficacy of a Pan-Genotype NS5A Inhibitor

| HCV Genotype/Subtype | Replicon Assay EC50 (pM) |

| 1a | 30 - 60 |

| 1b | 5 - 15 |

| 2a | 1,000 - 5,000 |

| 3a | 1,000 - 10,000 |

| 4a | 10 - 50 |

| 5a | 20 - 70 |

| 6a | 300 - 500 |

Note: Data are representative of potent pan-genotype NS5A inhibitors and are not specific to this compound. EC50 values can vary based on the specific replicon and assay conditions.

Preclinical Pharmacokinetic Profile

Preclinical pharmacokinetic studies in animal models are crucial for evaluating the drug-like properties of a compound. These studies determine parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).

Table 2: Representative Preclinical Pharmacokinetic Parameters of an Oral NS5A Inhibitor

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | 10 | 800 | 2 | 4500 | 4 |

| Dog | 5 | 1200 | 4 | 9000 | 8 |

| Monkey | 5 | 1500 | 4 | 12000 | 10 |

Note: Data are representative and intended to illustrate typical pharmacokinetic profiles for this class of compounds. Actual values are compound-specific.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical evaluation of HCV NS5A inhibitors.

HCV Replicon Assay

This assay is the gold standard for assessing the in vitro antiviral activity of compounds against HCV replication.

Detailed Methodology:

-

Cell Culture: Huh-7 cells stably harboring a subgenomic HCV replicon of a specific genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418). The replicon contains a reporter gene, typically Renilla or Firefly luciferase, for quantifiable measurement of replication.[1][8]

-

Cell Plating: Cells are seeded into 384-well plates at a density that ensures logarithmic growth during the assay period.[8]

-

Compound Addition: The test compound (e.g., this compound) is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells with DMSO alone (0% inhibition) and a known potent HCV inhibitor (100% inhibition) are included.[8]

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Cell Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the controls, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Preclinical Pharmacokinetic Study

This study design is typical for evaluating the oral bioavailability and pharmacokinetic profile of a novel compound in animal models.

References

- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 5. ovid.com [ovid.com]

- 6. HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 8. pubcompare.ai [pubcompare.ai]

A Technical Guide to PRMT5 Inhibition with the Clinical-Stage Compound GSK3326595

Disclaimer: The initial query for this guide specified the compound GSK2818713. Publicly available scientific literature identifies this compound as an inhibitor of the Hepatitis C Virus (HCV) NS5A protein. This guide will instead focus on GSK3326595 (also known as EPZ015666), a potent and selective clinical-stage inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) developed by GlaxoSmithKline. This focus is intended to align with the core scientific topic of PRMT5 inhibition.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] As a Type II PRMT, it is the primary enzyme responsible for this specific post-translational modification.[1] PRMT5 forms a highly active complex with the methylosome protein 50 (MEP50), also known as WDR77, to recognize and modify its substrates.[1]

The enzymatic activity of PRMT5 plays a crucial role in a wide array of fundamental cellular processes, including transcriptional regulation, pre-mRNA splicing, DNA damage repair, cell cycle progression, and signal transduction.[2][][4] Its substrates include core histones (H3R8, H4R3), components of the spliceosome machinery (like SmD3), and regulators of cell fate like p53.[5] Overexpression of PRMT5 is frequently observed in a variety of malignancies, including non-Hodgkin's lymphoma (NHL), breast cancer, lung cancer, and glioblastoma, where its elevated activity often correlates with poor prognosis.[4][6] This central role in oncogenesis has established PRMT5 as a promising therapeutic target for cancer.

GSK3326595 is an orally available, potent, and selective small-molecule inhibitor of PRMT5 that has been evaluated in multiple clinical trials for both solid and hematologic tumors.[5][7] This guide provides a detailed overview of PRMT5 inhibition through the lens of GSK3326595, covering its mechanism of action, quantitative biological data, effects on signaling pathways, and the experimental methodologies used for its characterization.

GSK3326595: Mechanism of Action

GSK3326595 is a reversible, substrate-competitive inhibitor of PRMT5.[][6][8] Structural and kinetic studies have revealed that it binds to the substrate-binding pocket of PRMT5.[6] This competitive inhibition with respect to the protein or peptide substrate prevents the enzyme from engaging and methylating its targets. The inhibition is described as uncompetitive with respect to the methyl-donor cofactor S-adenosyl-L-methionine (SAM).[6][8]

A key anti-tumor mechanism of GSK3326595 is its ability to modulate RNA splicing.[1][2] By inhibiting PRMT5, the inhibitor alters the splicing of critical oncogenes. One of the most well-characterized events is the induction of alternative splicing of MDM4, a key negative regulator of the p53 tumor suppressor.[][9] PRMT5 inhibition leads to the exclusion of exon 6 in the MDM4 transcript, producing an unstable protein isoform.[9] This degradation of MDM4 protein relieves its inhibition on p53, thereby activating the p53 pathway and leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[][9]

Quantitative Biological Data

The potency of GSK3326595 has been characterized through various biochemical and cellular assays. The data below is compiled from preclinical studies.

Table 1: Biochemical Inhibitory Activity of GSK3326595

| Parameter | Substrate | Value (nM) | Assay Type | Reference |

| IC₅₀ | Histone H4 Peptide | 6.2 ± 0.8 | Radioactive | [8] |

| IC₅₀ | Generic | 22 | Biochemical | [10] |

| Kᵢ*app | Histone H4 Peptide | 3.1 ± 0.4 | Radioactive | [8] |

| IC₅₀ | Histone H2A Peptide | 5.9 - 19.7 | Biochemical | [9] |

| IC₅₀ | SmD3 Peptide | 5.9 - 19.7 | Biochemical | [9] |

| IC₅₀ | FUBP1 Peptide | 5.9 - 19.7 | Biochemical | [9] |

| IC₅₀ | HNRNPH1 Peptide | 5.9 - 19.7 | Biochemical | [9] |

Kᵢ*app: Apparent inhibition constant, calculated from IC₅₀ values.

Table 2: Cellular Anti-proliferative Activity of GSK3326595

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference |

| Z-138 | Mantle Cell Lymphoma | < 100 | Cell Viability | [9] |

| MCF-7 | Breast Cancer | < 100 | Cell Viability | [9] |

| JM1 | B-cell Lymphoma | < 250 | Cell Viability | [9] |

| DOHH-2 | B-cell Lymphoma | < 500 | Cell Viability | [9] |

| MV-4-11 | Acute Myeloid Leukemia | 9.2 (vs. 4.2 for new analog) | Cell Proliferation | [4] |

| MDA-MB-468 | Breast Cancer | Not specified, potent | Cell Proliferation | [4] |

Key Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 by GSK3326595 initiates a cascade of downstream effects by altering the methylation status of key proteins, which in turn impacts critical cellular signaling pathways.

-

p53 Pathway Activation: As previously described, the primary mechanism involves the altered splicing of MDM4, leading to its degradation and the subsequent activation of p53.[9] This restores a critical tumor suppression axis, inducing apoptosis and cell cycle arrest via downstream targets like p21.[9]

-

Spliceosome Function: PRMT5 is essential for the proper assembly and function of the spliceosome through its methylation of Sm proteins (e.g., SmD1, SmD3, SmB).[1] Inhibition disrupts global RNA splicing, which can be particularly detrimental to cancer cells that are highly reliant on specific splice variants or have pre-existing mutations in splicing factors (e.g., SRSF2, U2AF1), creating a synthetic lethal vulnerability.[11][12]

-

DNA Damage Response (DDR): PRMT5 has been implicated in the DDR pathway. Its inhibition can sensitize tumor cells to DNA-damaging agents, such as PARP and topoisomerase inhibitors, suggesting a role in maintaining genomic stability.[2]

Detailed Experimental Protocols

Characterization of a PRMT5 inhibitor like GSK3326595 involves a suite of biochemical, cellular, and in vivo assays.

PRMT5 Enzymatic Inhibition Assay (AlphaLISA)

This high-throughput assay quantifies the methylation of a biotinylated peptide substrate by PRMT5.

Principle: PRMT5 methylates a biotinylated Histone H4 peptide substrate. An antibody specific to the symmetrically dimethylated arginine product, conjugated to an AlphaLISA Acceptor bead, recognizes the product. Streptavidin-coated Donor beads bind to the biotin tag on the peptide. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, which emits a quantifiable light signal.[13][14][15]

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[14] Dilute PRMT5/MEP50 enzyme complex, biotinylated H4R3 peptide substrate, and SAM (methyl donor) to desired concentrations in assay buffer.

-

Compound Plating: In a 384-well assay plate, serially dilute GSK3326595 in DMSO, then add to wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Enzyme Reaction: Add a mixture of PRMT5/MEP50 and SAM to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.[14]

-

Substrate Addition: Add the biotinylated H4R3 peptide substrate to initiate the methylation reaction. Incubate for 1-2 hours at room temperature.

-

Detection: Add a mixture of anti-sDMA-H4R3 Acceptor beads and Streptavidin-coated Donor beads in detection buffer.[16]

-

Incubation: Incubate the plate in the dark for 30-60 minutes at room temperature to allow for bead binding.[16]

-

Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of detecting the AlphaLISA signal.

-

Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. onclive.com [onclive.com]

- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

GSK2818713 structural analogs and derivatives

An In-Depth Technical Guide on I-BET762 (GSK525762A) Structural Analogs and Derivatives

Introduction

This technical guide provides a comprehensive overview of the structural analogs and derivatives of I-BET762 (also known as GSK525762A or molibresib), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] It is important to distinguish I-BET762 from GSK2818713, which is an inhibitor of the Hepatitis C virus NS5A replication complex.[5] This guide will focus on I-BET762, a benzodiazepine derivative that has been a key tool in exploring the therapeutic potential of BET inhibition in oncology and inflammatory diseases.[2][3]

The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[6] This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of genes involved in cell proliferation and oncogenesis, such as MYC.[7] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 and its analogs disrupt these interactions, leading to the downregulation of key oncogenes and antiproliferative effects.

This document will delve into the structure-activity relationships (SAR) of I-BET762 analogs, present quantitative data on their biological activity, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

I-BET762 belongs to the thienotriazolodiazepine class of compounds.[2] The core scaffold of these inhibitors fits into the hydrophobic pocket of the BET bromodomains, mimicking the interaction of acetylated lysine. The mechanism of action involves the competitive inhibition of the bromodomain's binding to acetylated histones, which displaces BET proteins from chromatin. This leads to a decrease in the transcription of target genes, including critical oncogenes, thereby inhibiting cancer cell growth.

Signaling Pathway of BET Inhibition

The inhibition of BET proteins by compounds like I-BET762 has a direct impact on transcriptional regulation. The following diagram illustrates the signaling pathway affected by BET inhibitors.

Structural Analogs and Derivatives of I-BET762

Medicinal chemistry efforts have led to the development of numerous analogs of I-BET762 to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies have explored modifications at various positions of the benzodiazepine scaffold.

Structure-Activity Relationship (SAR)

The optimization of the initial screening hit to I-BET762 involved extensive SAR studies.[4][8] Key modifications focused on improving potency against BET bromodomains and optimizing physicochemical properties for better drug-like characteristics. For instance, the introduction of a methyl group at the 1-position and an ethylacetamide group at the 4-position of the benzodiazepine ring were crucial for enhancing potency.[3]

Quantitative Data for I-BET762 and Analogs

The following table summarizes the inhibitory activity of I-BET762 and some of its analogs against BET bromodomains. The data is typically generated using biophysical or biochemical assays.

| Compound | Target | IC50 (nM) | Reference |

| I-BET762 | BRD2, BRD3, BRD4 | 32.5 - 42.5 | |

| JQ1 | BRD4 | 77 | [7] |

| OTX015 | BRD2, BRD3, BRD4 | 11-20 | [6] |

| AZD5153 | BRD4 (bivalent) | < 25 (GI50) | [1] |

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Experimental Protocols

The evaluation of I-BET762 and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.

-

Reagents : Recombinant His-tagged BET bromodomain protein, biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled APC (acceptor).

-

Procedure :

-

The BET bromodomain protein is incubated with the test compound at various concentrations.

-

The biotinylated H4K8ac peptide is added, followed by the addition of the donor and acceptor fluorophores.

-

The mixture is incubated to allow for binding equilibrium.

-

The TR-FRET signal is measured using a plate reader.

-

-

Principle : In the absence of an inhibitor, the bromodomain binds to the acetylated peptide, bringing the donor and acceptor fluorophores in close proximity and generating a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Cell-Based Assays

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., human acute leukemia cell lines) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment : Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Viability Measurement :

-

For MTT assay, MTT reagent is added, and after incubation, the formazan crystals are solubilized, and absorbance is measured.

-

For CellTiter-Glo, the reagent is added to measure ATP levels, which correlate with cell viability, and luminescence is recorded.

-

-

Data Analysis : The IC50 values are calculated from the dose-response curves.

In Vivo Studies

Xenograft Models

To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted in immunocompromised mice.

-

Tumor Implantation : Human tumor cells are injected subcutaneously into the flank of the mice.

-

Treatment : Once the tumors reach a certain volume, the mice are treated with the test compound (e.g., orally or via intraperitoneal injection) or a vehicle control.

-

Efficacy Assessment : Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as MYC expression, can also be assessed in the tumor tissue.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a BET inhibitor.

Conclusion

I-BET762 and its structural analogs represent a significant class of epigenetic modulators with therapeutic potential in various diseases, particularly cancer. The continuous exploration of their structure-activity relationships has led to the development of compounds with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel BET inhibitors. Further research into domain-selective and bivalent inhibitors may offer new avenues for enhancing therapeutic efficacy while minimizing off-target effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for GSK2818713 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2818713 is a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[2] Unlike antiviral drugs that target viral enzymes, NS5A inhibitors like this compound have a unique mechanism of action, disrupting the function of the NS5A protein and thereby halting viral replication.[2] This document provides detailed protocols for the in vitro evaluation of this compound using the standard HCV replicon assay, along with a summary of its in vitro activity and resistance profile.

Mechanism of Action

This compound targets the HCV NS5A protein, a multifunctional protein essential for the virus's life cycle. The precise mechanism of action for NS5A inhibitors is complex and not fully elucidated but is understood to involve at least two key stages:

-

Inhibition of the HCV Replication Complex: NS5A is a critical component of the membranous web, the site of viral RNA replication. This compound is thought to bind to domain 1 of NS5A, preventing the binding of viral RNA and disrupting the formation and function of the replication complex.

-

Impairment of Virion Assembly: NS5A also plays a role in the assembly of new viral particles. By binding to NS5A, this compound interferes with this process, further reducing the production of infectious virus.

In Vitro Activity of this compound

The in vitro potency of this compound is typically determined using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that stably replicate a modified HCV genome (replicon) containing a reporter gene, such as luciferase. The activity of the compound is measured by the reduction in reporter gene expression, which correlates with the inhibition of HCV RNA replication. The half-maximal effective concentration (EC50) is the concentration of the drug that inhibits 50% of the replicon activity.

| HCV Genotype | EC50 (pM) |

| 1a | 19 |

| 1b | 10 |

| 2a | 15 |

| 3a | 11 |

| 4a | 6 |

| 5a | 13 |

| 6a | 13 |

Note: The EC50 values presented are representative and may vary depending on the specific replicon and cell line used.

Experimental Protocol: HCV Replicon Luciferase Assay

This protocol outlines a high-throughput, 384-well luciferase-based assay to determine the in vitro efficacy of this compound against various HCV genotypes.[3]

Materials

-

Cell Line: Huh-7 derived cell lines (e.g., Huh-7.5.1, Huh7-Lunet) stably harboring HCV subgenomic replicons with a luciferase reporter (e.g., Renilla or Firefly).[4] Different cell lines will be required for each HCV genotype to be tested.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain the replicon.

-

This compound: Prepare a stock solution in 100% dimethyl sulfoxide (DMSO).

-

Control Compounds: A known NS5A inhibitor (e.g., daclatasvir) as a positive control and DMSO as a negative (vehicle) control.

-

Assay Plates: 384-well, white, clear-bottom tissue culture plates.

-

Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Promega Luciferase Assay System).

-

Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Trypsinize and resuspend the Huh-7 replicon cells in culture medium without the selection agent.

-

Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of medium.[2]

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. The starting concentration should be high enough to achieve complete inhibition (e.g., 50 µM).[2]

-

Add 0.4 µL of the diluted compound to each well.[3] The final DMSO concentration should be 0.5% or less to avoid cytotoxicity.[2]

-

Include wells with a positive control inhibitor and a vehicle control (DMSO only). Test each concentration in quadruplicate.[3]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase assay reagent to each well equal to the volume of culture medium, following the manufacturer's instructions.

-

Lyse the cells by gentle shaking for 10-15 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a plate luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control (0% inhibition) and a background control or a high concentration of a potent inhibitor (100% inhibition).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[3]

-

Resistance Profiling

HCV can develop resistance to antiviral drugs through mutations in the viral genome. For NS5A inhibitors, resistance-associated substitutions (RASs) typically emerge in the NS5A protein.

-

In Vitro Selection of Resistant Replicons: To identify potential resistance mutations against this compound, replicon-containing cells can be cultured in the presence of increasing concentrations of the compound over several weeks.

-

Sequence Analysis: The NS5A coding region of the resistant replicon population is then sequenced to identify amino acid substitutions that are not present in the wild-type replicon.

-

Common RASs for NS5A Inhibitors: For genotype 1a, common RASs are found at amino acid positions M28, Q30, L31, and Y93. For genotype 1b, RASs are often at positions L31 and Y93.[5] this compound has shown improved activity against some NS5A variants that are resistant to first-generation inhibitors.[1]

Conclusion

The HCV replicon assay is a robust and reliable method for determining the in vitro potency of NS5A inhibitors like this compound. This compound has demonstrated potent, pan-genotypic activity with picomolar efficacy against a broad range of HCV genotypes. Understanding the in vitro assay protocols and the resistance profile of this compound is essential for its continued development and for its potential use in combination therapies for the treatment of chronic hepatitis C.

References

- 1. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of EZH2 Inhibitors

A Note on the Target Compound: Initial research on the compound "GSK2818713" indicates its primary characterization in scientific literature is as a Hepatitis C Virus (HCV) NS5A replication complex inhibitor. However, the detailed request for a cell-based assay design focused on histone methylation pathways strongly suggests an interest in epigenetic modifiers, specifically inhibitors of EZH2 (Enhancer of Zeste Homolog 2). A well-characterized EZH2 inhibitor from GSK is GSK126 . Therefore, these application notes and protocols are designed for a potent and selective EZH2 inhibitor, using GSK126 as the primary example to ensure relevance and accuracy for researchers in oncology and epigenetics.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3][4] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and multiple myeloma, making it a compelling therapeutic target.[3][5][6] EZH2 inhibitors like GSK126 act by competitively binding to the enzyme and blocking its methyltransferase activity, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][7]

Application Note 1: High-Content Imaging Assay for Cellular H3K27 Trimethylation

This application note describes a high-content, imaging-based assay to quantify the potency and mechanism of action of EZH2 inhibitors by measuring the reduction of global H3K27me3 levels in a cellular context.

Assay Principle: This immunofluorescence-based assay provides a direct measure of EZH2 enzymatic activity within cells. Cells are seeded in microplates, treated with the EZH2 inhibitor, and then fixed and permeabilized. A primary antibody specific for the H3K27me3 mark is used, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. A high-content imaging system acquires images and quantifies the nuclear fluorescence intensity of the H3K27me3 mark on a per-cell basis. A dose-dependent decrease in H3K27me3 intensity indicates inhibition of EZH2.

Cell Line Selection: The choice of cell line is critical for a robust assay window. Cell lines with known EZH2 activating mutations (e.g., Y641F in WSU-DLCL2) are often highly dependent on EZH2 activity and show a profound reduction in H3K27me3 upon inhibitor treatment.[8] However, wild-type EZH2 cell lines that overexpress the protein are also suitable.

Data Presentation: Recommended Reagents and Conditions

| Parameter | Recommendation | Notes |

| Cell Line | WSU-DLCL2 (EZH2 Y641F mutant), Pfeiffer (EZH2 mutant) | Other lymphoma or solid tumor lines can be used after validation. |

| Seeding Density | 5,000 - 10,000 cells/well | Optimize for 70-80% confluency at the end of the assay in a 96- or 384-well plate. |

| Primary Antibody | Anti-H3K27me3 (rabbit monoclonal) | e.g., Cell Signaling Technology, clone C36B11.[9] Dilution: 1:500 - 1:1000. |

| Secondary Antibody | Goat anti-Rabbit IgG (Alexa Fluor 488/594) | Dilution: 1:1000 - 1:2000. Ensure minimal cross-reactivity. |

| Nuclear Stain | DAPI or Hoechst 33342 | Used for nuclear segmentation and cell counting. |

| Incubation Time | 72 - 96 hours | Sufficient time is needed to observe histone mark turnover. |

Protocol 1: H3K27me3 Immunofluorescence Staining and Analysis

This protocol provides a step-by-step method for assessing EZH2 inhibitor activity by quantifying H3K27me3 levels in adherent or suspension cells adapted for imaging plates.

Materials:

-

Poly-D-Lysine coated 96- or 384-well black, clear-bottom imaging plates

-

Selected cell line (e.g., WSU-DLCL2)

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

EZH2 inhibitor (e.g., GSK126) dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking Buffer: 10% Normal Goat Serum in PBS[10]

-

Primary and secondary antibodies (see table above)

-

DAPI or Hoechst solution

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed cells at a pre-determined density into the wells of the microplate. For suspension cells, cytospin or allow cells to settle on coated plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor in culture medium. Add the compound solutions to the cells. Include a DMSO-only vehicle control. Incubate for 72-96 hours.

-

Fixation: Carefully remove the culture medium. Wash cells once with PBS. Add 4% PFA and incubate for 20 minutes at room temperature.[11]

-

Permeabilization: Wash cells three times with PBS. Add 0.2% Triton X-100 in PBS and incubate for 30 minutes at room temperature to permeabilize the nuclear membrane.[11]

-

Blocking: Wash cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Dilute the anti-H3K27me3 primary antibody in Blocking Buffer. Remove the blocking solution and add the primary antibody solution to each well. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash cells three times with PBS. Add DAPI or Hoechst solution and incubate for 10-15 minutes at room temperature, protected from light.

-

Imaging: Wash cells twice with PBS. Add PBS to the wells for imaging. Acquire images using a high-content imaging system. Use the DAPI/Hoechst channel to identify nuclei and the appropriate channel for the secondary antibody to quantify H3K27me3 fluorescence intensity within each nucleus.

-

Data Analysis: Calculate the average nuclear fluorescence intensity per well. Normalize the data to the vehicle control (100% signal) and a background control (0% signal). Plot the normalized intensity against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Application Note 2: Cell Proliferation and Viability Assay

This application note details a method to assess the functional consequences of EZH2 inhibition on cancer cell proliferation and viability.

Assay Principle: EZH2 inhibition leads to the de-repression of cell cycle checkpoint genes, resulting in cell cycle arrest (often at the G1 or G2 phase) and a decrease in cell proliferation.[7][8] This anti-proliferative effect can be quantified using various methods. A common approach is a metabolic assay using a reagent like resazurin (AlamarBlue). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Data Presentation: Example IC₅₀ Values for GSK126

The anti-proliferative IC₅₀ is the concentration of an inhibitor required to reduce cell growth by 50%.[12] These values are highly dependent on the cell line and assay duration.

| Cell Line | EZH2 Status | Proliferation IC₅₀ (µM) | Assay Duration |

| WSU-DLCL2 | Y641F Mutant | ~0.01 - 0.05 | 7-14 days |

| Pfeiffer | A677G Mutant | ~0.02 - 0.1 | 7-14 days |

| MM.1S | Wild-Type | ~15.2 | 72 hours[6] |

| RPMI8226 | Wild-Type | ~12.6 | 72 hours[6] |

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol provides a method for determining the IC₅₀ of an EZH2 inhibitor based on its anti-proliferative effects.

Materials:

-

96-well clear or white-walled tissue culture plates

-

Selected cell line

-

Cell culture medium

-

EZH2 inhibitor (e.g., GSK126) dissolved in DMSO

-

Resazurin-based reagent (e.g., AlamarBlue, CellTiter-Blue)

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding: Seed cells at a low density (e.g., 500-2,000 cells/well) in a 96-well plate in a final volume of 100 µL.

-

Compound Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of the serially diluted EZH2 inhibitor. Include a DMSO-only vehicle control and a "no cells" background control.

-

Incubation: Incubate the plates for an extended period, typically 6 to 14 days, as the anti-proliferative effects of EZH2 inhibition can be slow to manifest. Change the media with freshly diluted compound every 3-4 days.

-

Reagent Addition: At the end of the incubation period, add the resazurin reagent to each well (typically 10-20 µL per 100 µL of medium).

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the substrate.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the average background fluorescence from all measurements. Normalize the data with the vehicle control representing 100% viability. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

EZH2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of EZH2 and its inhibition.

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]

- 11. cure-plan.online [cure-plan.online]

- 12. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for GSK2818713 (GSK126) in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2818713, a potent and highly selective small molecule inhibitor of the EZH2 methyltransferase. This document details its mechanism of action, offers quantitative data on its activity, and provides detailed protocols for its application in studying epigenetic modifications, particularly the methylation of Histone H3 at lysine 27 (H3K27).

Introduction

This compound, also known as GSK126, is a crucial tool for investigating the role of EZH2 in normal physiology and disease. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing through the methylation of H3K27.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic development.[3][4] GSK126 is a S-adenosyl-methionine (SAM) competitive inhibitor, demonstrating high selectivity for EZH2 over other methyltransferases, including the closely related EZH1.[5][6][7] Its use allows for the precise dissection of EZH2's function in cellular processes such as proliferation, differentiation, and tumorigenesis.

Quantitative Data

The following tables summarize the inhibitory activity of GSK126 in various biochemical and cellular assays.

| Table 1: Biochemical Inhibitory Activity of GSK126 | |

| Target | IC50 / Ki |

| EZH2 (wild-type) | IC50: 9.9 nM[5][7] |

| Ki: ~0.5 nM[2][4] | |

| EZH2 (mutant) | Ki: 0.5-3 nM |

| EZH1 | IC50: 680 nM[5][8] |

| Other Methyltransferases | >1000-fold selectivity over 20 other methyltransferases[6] |

| Table 2: Cellular Inhibitory Activity of GSK126 | ||

| Cell Line | EZH2 Status | IC50 (Cell Viability/Growth) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | ||

| Pfeiffer | Mutant (A677G) | Growth Inhibition at 72 hrs[5] |

| KARPAS-422 | Mutant (Y641N) | Sensitive[9] |

| Multiple Myeloma (MM) | ||

| RPMI8226 | Not Specified | 12.6 µM - 17.4 µM[4] |

| MM.1S | Not Specified | 12.6 µM - 17.4 µM[4] |

| LP1 | Not Specified | 12.6 µM - 17.4 µM[4] |

| Melanoma | ||

| IGR1 | Mutant (Y646N) | Proliferation inhibited at 10 µM[3] |

| Endometrial Cancer | ||

| HEC-50B | High EZH2 expression | 1.0 µM (±0.2)[10] |

| Ishikawa | High EZH2 expression | 0.9 µM (±0.6)[10] |

| HEC-265 | Low EZH2 expression | 10.4 µM (±0.6)[10] |

| Small Cell Lung Cancer (SCLC) | ||

| Lu130 | Not Specified | Growth inhibition at 8 µM[5] |

| H209 | Not Specified | Growth inhibition at 8 µM[5] |

| DMS53 | Not Specified | Growth inhibition at 8 µM[5] |

| Ovarian Cancer | ||

| SK-OV-3 | Not Specified | 10.49 µM[5] |

| Glioblastoma | ||

| T98G | Not Specified | GI50: 12.6 µM[6] |

| Table 3: Cellular H3K27me3 Inhibition by GSK126 | ||

| Cell Line Type | EZH2 Status | Effective Concentration for H3K27me3 Reduction |

| DLBCL | Wild-type and Mutant | 7-252 nM[8] |

| Multiple Myeloma (MM.1S, LP1) | Not Specified | Concentration-dependent decrease[2][4] |

| Melanoma (IGR1) | Mutant | Dose-dependent reduction at 48 hrs[3] |

| Human THP-1 monocytes | Not Specified | 5 µM[11] |

| PC9 | Not Specified | Reduced H3K27me3 occupancy[9] |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of GSK126 on epigenetic modifications.

Protocol 1: In Vitro EZH2 Enzyme Inhibition Assay

This protocol determines the potency of GSK126 in inhibiting the enzymatic activity of purified EZH2.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Histone H3 (21-44) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

GSK126

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

SAM (unlabeled)

-

96-well filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-